molecular formula C12H7ClF4N2O2 B10906135 1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10906135
M. Wt: 322.64 g/mol
InChI Key: CNDRNIGKEHKPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.

    Attachment of the 2-chloro-4-fluorobenzyl group: This step can be carried out using a nucleophilic substitution reaction where the benzyl group is introduced to the pyrazole ring.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and other products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:

    2-Chloro-4-fluorobenzyl bromide: This compound shares the chloro and fluoro substituents but differs in its overall structure and reactivity.

    4-(2-Chloro-4-fluorobenzyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-5-one: This compound has a similar benzyl group but includes a diazepan ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C12H7ClF4N2O2

Molecular Weight

322.64 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H7ClF4N2O2/c13-9-3-7(14)2-1-6(9)4-19-5-8(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21)

InChI Key

CNDRNIGKEHKPNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.